6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes an imidazo[1,2-b][1,2,4]triazine core with a 4-ethylphenyl group at the 6-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the [4+2] domino annulation reaction, which is a powerful tool for the formation of 1,2,4-triazine derivatives. This reaction typically uses ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials . The reaction conditions often involve the use of catalysts and specific temperature controls to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various catalysts. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may result in the formation of substituted derivatives, while nucleophilic displacement reactions may yield different functionalized compounds.
Scientific Research Applications
6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: Known for its significant activity against tumor cell lines.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits potential therapeutic properties.
Uniqueness
6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
309740-69-0 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C19H16N4/c1-2-14-8-10-16(11-9-14)18-13-23-19(21-18)20-12-17(22-23)15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
InChI Key |
KDDRHXQVNUBFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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